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Compound of Interest

Compound Name: Paroxetine Mesylate

Cat. No.: B1678478

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI) widely used in the
treatment of depressive and anxiety disorders. This document details the application of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the
characterization of this active pharmaceutical ingredient (API).

Introduction to Paroxetine Mesylate

Paroxetine mesylate is the methanesulfonate salt of paroxetine. From a chemical perspective,
paroxetine is identified as (-)-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-
fluorophenyl)piperidine. The mesylate salt has the empirical formula C1oH20FNO3-CHsSOsH
and a molecular weight of 425.5 g/mol (329.4 g/mol as the free base)[1]. Paroxetine functions
by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron by blocking
the serotonin transporter (SERT)[2][3][4]. This action leads to an increased concentration of
serotonin in the synaptic cleft, enhancing serotonergic neurotransmission[2].

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of
paroxetine mesylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of
paroxetine mesylate.

H NMR (Proton NMR): The *H NMR spectrum of paroxetine provides characteristic signals
corresponding to the protons in its distinct chemical environments. While specific data for the
mesylate salt is not readily available in literature, the spectrum is expected to be very similar to
that of the paroxetine free base or other salts, with an additional singlet for the methyl protons
of the mesylate counter-ion.

Table 1: Predicted *H NMR Chemical Shifts for Paroxetine

Chemical Shift (ppm) Multiplicity Assignment
) Aromatic protons (fluorophenyl
~7.0-7.3 Multiplet
group)
) Aromatic protons
~6.7-6.9 Multiplet )
(benzodioxole group)
) Methylene protons (-O-CHz-
~5.9 Singlet )
O-) of benzodioxole
Methylene and methine
~3.5-4.2 Multiplet protons of the piperidine ring
and the -CH2-O- linker
) Methylene protons of the
~2.8-3.2 Multiplet ST
piperidine ring
) Methyl protons of the mesylate
~2.7 Singlet

group (CHsSOsH)

Note: Predicted values are based on the general structure of paroxetine and typical chemical
shift ranges. Actual values may vary depending on the solvent and experimental conditions.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information on the carbon
framework of the molecule.

Table 2: Predicted 3C NMR Chemical Shifts for Paroxetine
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Chemical Shift (ppm) Assighment
~161-164 C-F of fluorophenyl group (ipso-carbon)
Aromatic carbons (fluorophenyl and
~115-135 _
benzodioxole groups)
~101 Methylene carbon (-O-CH2-O-) of benzodioxole
~68-72 Methylene carbon of the -CH2-O- linker
Methylene and methine carbons of the
~40-55 T
piperidine ring
39 Methyl carbon of the mesylate group

(CH3SOs3H)

Note: Predicted values are based on the general structure of paroxetine and typical chemical
shift ranges.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups
present in paroxetine mesylate. The spectrum of paroxetine hydrochloride shows
characteristic N-H stretching between 3300 to 3400 cm~1, and C-H and CHz: stretching
between 2800 to 2900 cm~1[5]. The fingerprint region (600 to 1400 cm™1) contains a complex
pattern of peaks unique to the molecule's structure[5]. The mesylate salt will also exhibit strong
absorptions characteristic of the sulfonate group.

Table 3: Characteristic FT-IR Absorption Bands for Paroxetine Mesylate
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Wavenumber (cm~?) Functional Group Assignment
~3300-3400 N-H stretch (secondary amine)
~3100-3000 Aromatic C-H stretch

~2900-2800 Aliphatic C-H stretch

~1600, ~1500, ~1450 Aromatic C=C stretching
~1250-1200 Aryl ether C-O stretch

~1200-1150 & ~1050-1000 S=0 stretch (sulfonate)

~1040 C-N stretch

~1100-1000 C-F stretch

Note: These are approximate ranges and specific peak positions can vary.

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) is a soft ionization technique used to
determine the molecular weight and fragmentation pattern of paroxetine mesylate. In positive
ion mode, the protonated molecule [M+H]* of the paroxetine free base is observed at an m/z of
approximately 330.17[6].

Table 4: Key Mass Spectrometry Data for Paroxetine

m/z Value Assighment
426.1 [M+H]* of Paroxetine Mesylate
330.1 [M+H]* of Paroxetine (free base)

1021 Fragment ion corresponding to the
' fluorophenylpiperidine moiety|[6]

70.0 Characteristic fragment of the piperidine ring
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Note: Fragmentation patterns can be complex and dependent on the collision energy used in
MS/MS experiments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of paroxetine
mesylate.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra of paroxetine mesylate.

Materials and Equipment:

Paroxetine mesylate sample

Deuterated solvent (e.g., DMSO-ds, CDCls, or D20)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of paroxetine mesylate and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

e Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

e Spectrometer Setup:

[¢]

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

o

Tune and match the probe for both *H and 13C frequencies.
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» 'H NMR Acquisition:
o Acquire a single-pulse *H NMR spectrum.

o Set appropriate parameters, including pulse width (e.g., 30-90 degrees), relaxation delay
(e.g., 1-5 seconds), and number of scans (typically 8-16 for good signal-to-noise).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Use a standard pulse sequence (e.g., zgpg30).

o Set appropriate parameters, including a longer relaxation delay (e.g., 2-10 seconds) and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase correct the spectra.

[e]

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

o

Integrate the peaks in the *H spectrum and pick peaks in both spectra.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of solid paroxetine mesylate.

Materials and Equipment:

Paroxetine mesylate sample

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Cleaning solvent (e.g., isopropanol) and wipes
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Procedure:

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount of the paroxetine mesylate powder directly onto
the ATR crystal.

o Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact
between the sample and the crystal.

e Spectrum Acquisition:
o Acquire the sample spectrum.
o Typically, spectra are collected in the mid-IR range (4000-400 cm~1)[7].

o Set the resolution to 4 cm~! and co-add 16-32 scans to improve the signal-to-noise
ratio[7].

o Data Analysis:
o ldentify the wavenumbers of the major absorption peaks.
o Correlate the observed peaks with known functional group absorptions.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the
measurement.

ESI-MS Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of
paroxetine mesylate.

Materials and Equipment:
o Paroxetine mesylate sample

 HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
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o Mass spectrometer with an ESI source
e Syringe pump or liquid chromatography (LC) system for sample introduction
Procedure:

o Sample Preparation: Prepare a dilute solution of paroxetine mesylate (approximately 1-10
pug/mL) in the chosen solvent. High concentrations can lead to signal suppression and
contamination of the instrument[8].

e Instrument Setup:
o Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

o Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas
pressure, and drying gas flow and temperature.

o Operate in positive ion mode to detect the protonated molecule [M+H]*.

o Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate
(e.g., 5-10 pL/min) using a syringe pump.

e MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu)
to identify the molecular ion.

e MS/MS Analysis (Optional):

o Select the protonated molecular ion ([M+H]* at m/z 426.1 for the mesylate salt or 330.1 for
the free base) as the precursor ion.

o Perform a product ion scan to generate a fragmentation spectrum.
o Vary the collision energy to optimize the fragmentation pattern.
o Data Analysis:

o ldentify the m/z of the molecular ion and major fragment ions.
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o Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Pathways and Workflows
Signaling Pathway of Paroxetine

Paroxetine's primary mechanism of action involves the inhibition of the serotonin transporter
(SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the
presynaptic neuron.
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Caption: Mechanism of action of paroxetine.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a paroxetine mesylate sample.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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